N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
CAS No.: 877633-50-6
Cat. No.: VC8446562
Molecular Formula: C26H29ClN4O4
Molecular Weight: 497 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877633-50-6 |
|---|---|
| Molecular Formula | C26H29ClN4O4 |
| Molecular Weight | 497 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C26H29ClN4O4/c1-34-22-10-8-21(9-11-22)30-12-14-31(15-13-30)23(24-3-2-16-35-24)18-29-26(33)25(32)28-17-19-4-6-20(27)7-5-19/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) |
| Standard InChI Key | SWKTVAYMFWWZCI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Introduction
N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a synthetic organic compound characterized by its complex molecular structure, which includes functional groups such as an ethanediamide backbone, furan, piperazine, and chlorophenyl derivatives. This compound has drawn interest in medicinal chemistry due to its potential biological activity and structural versatility.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
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Amide Formation: Reacting a chlorophenylmethylamine derivative with an ethanediamide precursor.
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Piperazine Substitution: Introducing the methoxyphenyl group to the piperazine ring.
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Furan Incorporation: Adding the furan moiety through electrophilic substitution or coupling reactions.
These steps require precise control over reaction conditions (e.g., temperature, solvent choice) to ensure high yield and purity.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit a range of pharmacological activities:
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Antimicrobial Activity:
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Neurological Effects:
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Anti-inflammatory Properties:
Further experimental validation is required to confirm these activities for this specific compound.
Structural Analysis
The three-dimensional structure of N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can be analyzed using techniques such as:
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X-Ray Crystallography:
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NMR Spectroscopy:
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Useful for confirming the chemical environment of protons and carbons in the molecule.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Potential Applications
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Drug Development:
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The compound's diverse functional groups make it a promising scaffold for designing drugs targeting enzymes or receptors.
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Material Science:
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Amides and aromatic systems in the molecule may find applications in polymer chemistry or as precursors for advanced materials.
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Biological Probes:
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Its structural features allow it to serve as a probe in biochemical assays for receptor binding studies.
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Challenges and Future Directions
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Synthetic Complexity:
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Multi-step synthesis increases cost and time; optimizing routes is essential.
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Toxicity Studies:
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Comprehensive in vitro and in vivo studies are needed to assess safety profiles.
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Structure-Activity Relationship (SAR):
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Modifying substituents on the piperazine or furan rings could enhance potency or reduce side effects.
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